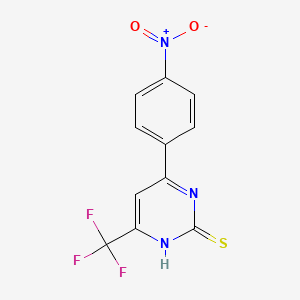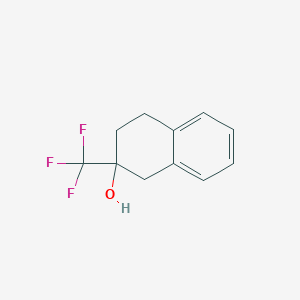
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a trifluoromethyl group attached to a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of 2-oxo-malonates using the Ruppert-Prakash reagent (Me3SiCF3) in the presence of a catalytic amount of bases such as tetramethylammonium fluoride (TMAF) or lithium acetate (LiOAc) in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar trifluoromethylation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of environmentally friendly and cost-effective methods is often prioritized in industrial settings.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its unique chemical properties make it useful in studying biological systems and interactions.
Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-2H-chromenes: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
2-Hydroxy-2-(trifluoromethyl)malonates: Another class of compounds with a trifluoromethyl group, used in various synthetic applications.
Uniqueness
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)6-5-8-3-1-2-4-9(8)7-10/h1-4,15H,5-7H2 |
InChIキー |
SNJAOOHYPMEKLH-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC2=CC=CC=C21)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
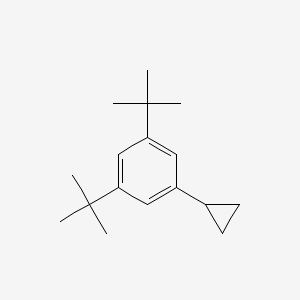
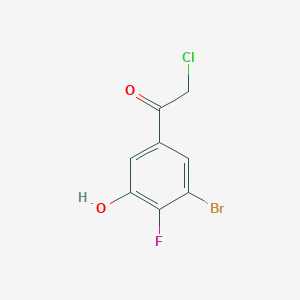
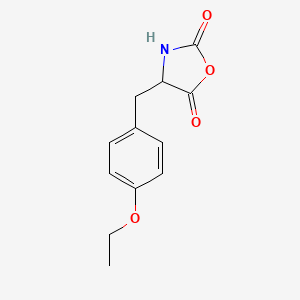
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)


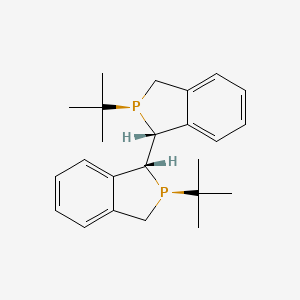
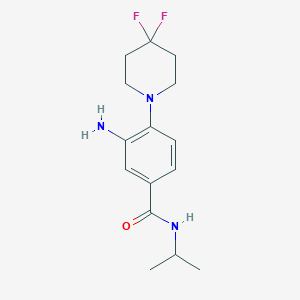
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
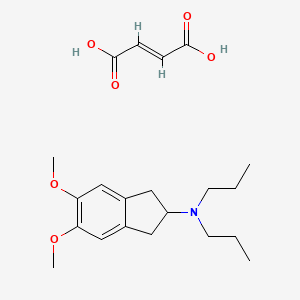
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

